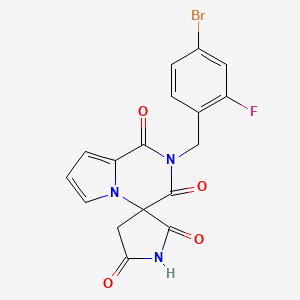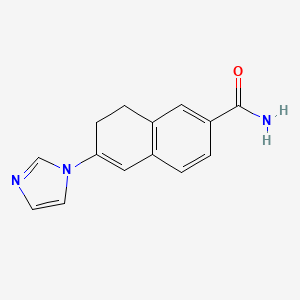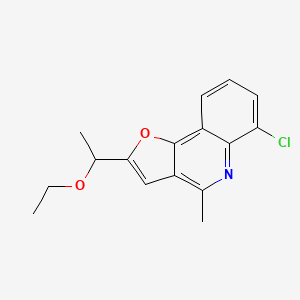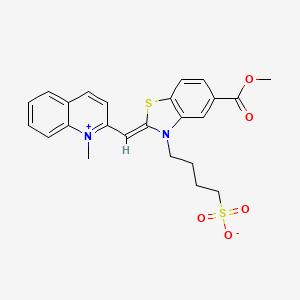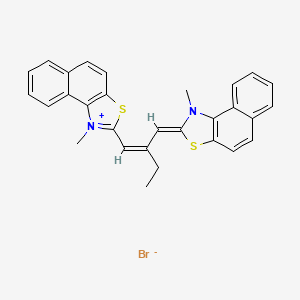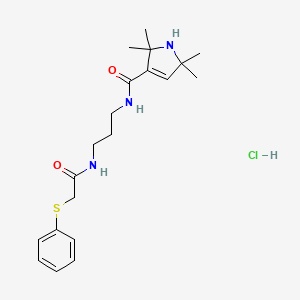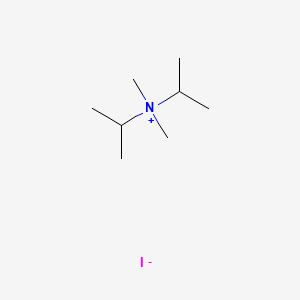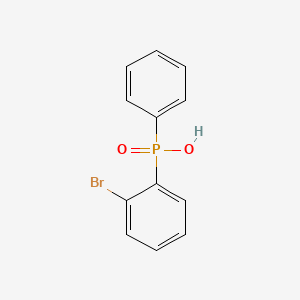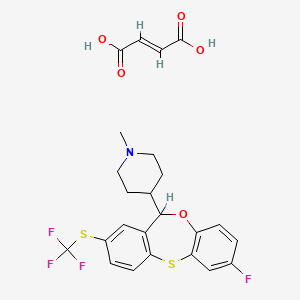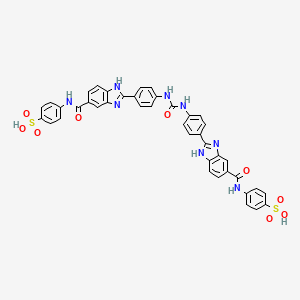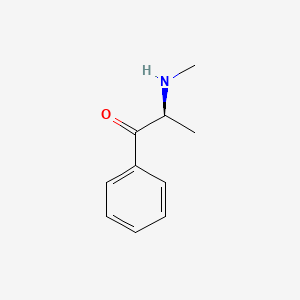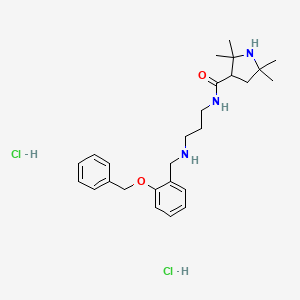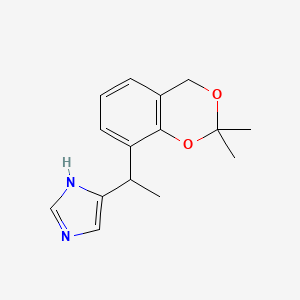
4-(1-(2,2-Dimethyl-4H-1,3-benzodioxin-8-yl)ethyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-(2,2-Dimethyl-4H-1,3-benzodioxin-8-yl)ethyl)-1H-imidazole is a complex organic compound featuring both an imidazole ring and a benzodioxin moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2,2-Dimethyl-4H-1,3-benzodioxin-8-yl)ethyl)-1H-imidazole typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring, followed by the introduction of the imidazole ring through a series of condensation and cyclization reactions. Specific reagents and catalysts, such as Lewis acids or bases, are employed to facilitate these reactions under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility. The choice of solvents, purification methods, and reaction monitoring are crucial to achieving optimal production outcomes.
化学反応の分析
Types of Reactions
4-(1-(2,2-Dimethyl-4H-1,3-benzodioxin-8-yl)ethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
4-(1-(2,2-Dimethyl-4H-1,3-benzodioxin-8-yl)ethyl)-1H-imidazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and cellular pathways.
Industry: It may be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(1-(2,2-Dimethyl-4H-1,3-benzodioxin-8-yl)ethyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, influencing biochemical pathways. The benzodioxin moiety may contribute to the compound’s stability and reactivity, enhancing its overall efficacy.
類似化合物との比較
Similar Compounds
- 4-(1-(2,2-Dimethyl-4H-1,3-benzodioxin-8-yl)ethyl)-1H-pyrazole
- 4-(1-(2,2-Dimethyl-4H-1,3-benzodioxin-8-yl)ethyl)-1H-triazole
Uniqueness
Compared to similar compounds, 4-(1-(2,2-Dimethyl-4H-1,3-benzodioxin-8-yl)ethyl)-1H-imidazole exhibits unique properties due to the presence of both the imidazole and benzodioxin rings
特性
CAS番号 |
116795-95-0 |
|---|---|
分子式 |
C15H18N2O2 |
分子量 |
258.32 g/mol |
IUPAC名 |
5-[1-(2,2-dimethyl-4H-1,3-benzodioxin-8-yl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C15H18N2O2/c1-10(13-7-16-9-17-13)12-6-4-5-11-8-18-15(2,3)19-14(11)12/h4-7,9-10H,8H2,1-3H3,(H,16,17) |
InChIキー |
XAMUJQFYUNRQFB-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC2=C1OC(OC2)(C)C)C3=CN=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


